![molecular formula C14H20N2O4S B3952969 N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3952969.png)
N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide
Overview
Description
N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide: is a chemical compound with a complex structure that includes an acetamidosulfonyl group attached to a phenyl ring, which is further connected to a 2-methylpentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where an acetamidosulfonyl group is introduced to a phenyl ring. This is followed by the attachment of the 2-methylpentanamide group through amide bond formation. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidosulfonyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases, dimethylformamide (DMF), and other polar aprotic solvents
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidosulfonyl group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Nitromethyl)sulfonyl]phenyl}acetamide
- N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide
- N-[4-(Aminosulfonyl)phenyl]aminocarbonyl-4-methylbenzenesulfonamide
Uniqueness
N-[4-(Acetamidosulfonyl)phenyl]-2-methylpentanamide is unique due to its specific structural features, such as the combination of an acetamidosulfonyl group with a 2-methylpentanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-5-10(2)14(18)15-12-6-8-13(9-7-12)21(19,20)16-11(3)17/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEYIKWVSGYNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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